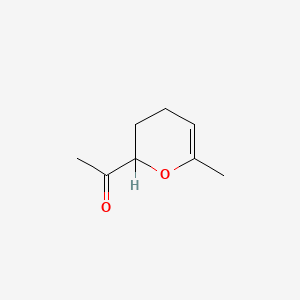
Ethanone, 1-(3,4-dihydro-6-methyl-2H-pyran-2-yl)-
Cat. No. B1605107
Key on ui cas rn:
28450-02-4
M. Wt: 140.18 g/mol
InChI Key: QIYRGBNUCNZLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04388104
Procedure details


A solution of 100 g of 3-buten-2-one in 100 ml of toluene stabilized with 1 g of hydroquinone was heated to 200° C. in a steel pressure vessel and held at that temperature for 4 hours. The resulting mixture was distilled under reduced pressure to give 2-acetyl-3,4-dihydro-6-methyl-2H-pyran (16A), as a liquid, b.p.: 38°-42° C., 0.02 Torr.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:5])[CH:3]=[CH2:4].[C:6]1([CH:13]=CC(O)=[CH:9][CH:8]=1)[OH:7]>C1(C)C=CC=CC=1>[C:2]([CH:3]1[CH2:4][CH2:9][CH:8]=[C:6]([CH3:13])[O:7]1)(=[O:5])[CH3:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
200 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting mixture was distilled under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C1OC(=CCC1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
